

# 6-Bromopyridine-2-boronic acid pinacol ester structure and formula

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## Compound of Interest

Compound Name: 6-Bromopyridine-2-boronic acid  
pinacol ester

Cat. No.: B1280872

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## Technical Guide: 6-Bromopyridine-2-boronic acid pinacol ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **6-Bromopyridine-2-boronic acid pinacol ester**, a key building block in modern synthetic chemistry. It details the compound's structure, physicochemical properties, and detailed experimental protocols for its synthesis and application in cross-coupling reactions.

## Compound Structure and Formula

**6-Bromopyridine-2-boronic acid pinacol ester** is a heterocyclic organic compound containing a pyridine ring substituted with a bromine atom and a pinacol boronate ester group. This bifunctional nature makes it a versatile reagent, particularly in palladium-catalyzed cross-coupling reactions where the boronic ester can participate in C-C bond formation while the bromo group offers a handle for subsequent functionalization.

Caption: 2D Structure of **6-Bromopyridine-2-boronic acid pinacol ester**.

## Physicochemical and Safety Data

The key properties of the compound are summarized below for easy reference.

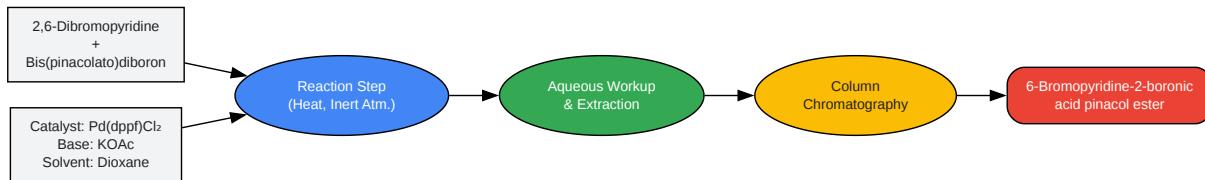
Property	Value	Reference
Molecular Formula	C <sub>11</sub> H <sub>15</sub> BBrNO <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	283.96 g/mol	<a href="#">[1]</a>
CAS Number	651358-83-7	<a href="#">[1]</a>
Appearance	White to off-white solid/powder	<a href="#">[1]</a> <a href="#">[2]</a>
Melting Point	121.5 - 130.5 °C	<a href="#">[2]</a>
SMILES	CC1(C)OB(OC1(C)C)c2ccccc(Br)n2	<a href="#">[1]</a>
InChI Key	OAVRLCKBKDMGGW-UHFFFAOYSA-N	<a href="#">[1]</a>
GHS Hazard Statements	H301 (Toxic if swallowed), H319 (Causes serious eye irritation)	<a href="#">[1]</a>
GHS Signal Word	Danger	<a href="#">[1]</a>

## Experimental Protocols

This section provides detailed methodologies for the synthesis of **6-Bromopyridine-2-boronic acid pinacol ester** and its subsequent use in a typical Suzuki-Miyaura cross-coupling reaction.

### Synthesis via Miyaura Borylation

The most common laboratory-scale synthesis of aryl boronic esters is the Miyaura borylation, which involves a palladium-catalyzed reaction between an aryl halide and a diboron reagent.[\[3\]](#) [\[4\]](#) For this specific compound, 2,6-dibromopyridine serves as a suitable starting material.



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Caption: Workflow for the synthesis via Miyaura Borylation.

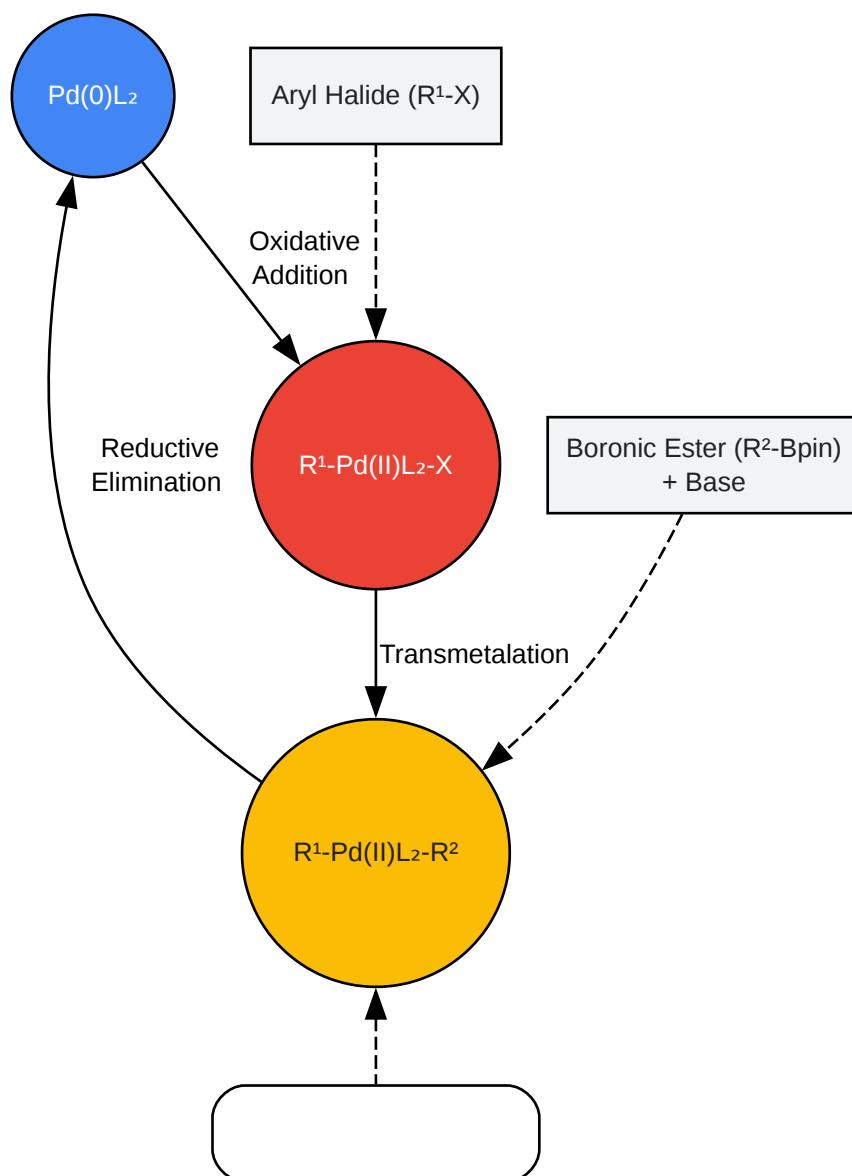
Detailed Protocol:

- Reaction Setup: In an oven-dried Schlenk flask, combine 2,6-dibromopyridine (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (KOAc, 3.0 eq).
- Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ( $\text{Pd}(\text{dppf})\text{Cl}_2$ , 0.03 eq) to the flask.
- Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
- Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.
- Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir the mixture vigorously. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
- Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
- Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ).

- Purification: Concentrate the dried organic phase under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.

## Application in Suzuki-Miyaura Cross-Coupling

**6-Bromopyridine-2-boronic acid pinacol ester** is an excellent nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to form biaryl or heteroaryl-aryl structures.<sup>[5][6]</sup> The following is a general protocol for its coupling with a generic aryl bromide.



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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol:

- Reaction Setup: To an oven-dried reaction tube, add the aryl bromide (1.0 eq), **6-Bromopyridine-2-boronic acid pinacol ester** (1.2 eq), and a base such as cesium carbonate ( $\text{Cs}_2\text{CO}_3$ , 2.0 eq) or potassium phosphate ( $\text{K}_3\text{PO}_4$ , 2.0 eq).
- Catalyst/Ligand Addition: Add the palladium catalyst and ligand. A common system is Palladium(II) acetate ( $\text{Pd}(\text{OAc})_2$ , 0.02 eq) and a phosphine ligand like SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 eq). Alternatively, a pre-formed catalyst like  $\text{Pd}(\text{dppf})\text{Cl}_2$  (0.03 eq) can be used.
- Inert Atmosphere: Seal the tube and establish an inert atmosphere by evacuating and backfilling with Argon or Nitrogen three times.
- Solvent Addition: Add a degassed solvent system. A mixture of 1,4-dioxane and water (typically 4:1 or 5:1 v/v) is commonly used.
- Reaction: Place the tube in a preheated oil bath at 90-110 °C and stir vigorously for 4-18 hours. Monitor the reaction by an appropriate method (LC-MS or TLC).
- Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
- Extraction: Separate the organic layer. Extract the aqueous layer two more times with the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Purification: Filter and concentrate the solution under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization to yield the desired biaryl product.

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